molecular formula C12H10Br2N2 B13416972 2,2'-Dibromo-5,5'-diaminobiphenyl

2,2'-Dibromo-5,5'-diaminobiphenyl

Cat. No.: B13416972
M. Wt: 342.03 g/mol
InChI Key: HIEHVYFHYOUYLC-UHFFFAOYSA-N
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Description

2,2’-Dibromo-5,5’-diaminobiphenyl is an organic compound with the molecular formula C12H10Br2N2 It is a derivative of biphenyl, where two bromine atoms and two amino groups are substituted at the 2,2’ and 5,5’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-5,5’-diaminobiphenyl typically involves the bromination of 5,5’-diaminobiphenyl. One common method is the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination and high yield .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-5,5’-diaminobiphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-5,5’-diaminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,2’-Dibromo-5,5’-diaminobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5,5’-diaminobiphenyl involves its interaction with molecular targets through its bromine and amino groups. These functional groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dibromo-4,4’-diaminobiphenyl
  • 2,2’-Dichloro-5,5’-diaminobiphenyl
  • 2,2’-Diaminobiphenyl

Uniqueness

2,2’-Dibromo-5,5’-diaminobiphenyl is unique due to the specific positioning of its bromine and amino groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

3-(5-amino-2-bromophenyl)-4-bromoaniline

InChI

InChI=1S/C12H10Br2N2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H,15-16H2

InChI Key

HIEHVYFHYOUYLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)Br)Br

Origin of Product

United States

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